molecular formula C6H4FN3O6S B15379709 2-fluoro-N,5-dinitro-benzenesulfonamide

2-fluoro-N,5-dinitro-benzenesulfonamide

Cat. No.: B15379709
M. Wt: 265.18 g/mol
InChI Key: NZSCQVUZXHKNMY-UHFFFAOYSA-N
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Description

2-fluoro-N,5-dinitro-benzenesulfonamide is a fluorinated sulfonamide derivative of significant interest in chemical research and development. Compounds featuring both fluorine and sulfonamide groups are increasingly important in the discovery of new chemical entities with distinct physical, chemical, and biological properties . The integration of a fluorine atom can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. The sulfonamide functional group, particularly when modified with nitro groups, serves as a key pharmacophore and a versatile synthetic intermediate. For instance, dinitrobenzenesulfonamide (DNBSA) derivatives are known for their exceptional aqueous stability and utility in reagent-free chemical ligation strategies, such as in the assembly of DNA constructs under near-physiological conditions . As a research building block, this compound is primarily valued for its potential applications in medicinal and agrochemical research. Fluorinated sulphonamide molecules have demonstrated broad biomedical importance as inhibitors of various pathological targets and have also shown effectiveness in crop protection applications . Researchers can leverage this compound to synthesize novel heterocycles, develop fluorescent sensing molecules, or create potential pharmacologically active agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4FN3O6S

Molecular Weight

265.18 g/mol

IUPAC Name

2-fluoro-N,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C6H4FN3O6S/c7-5-2-1-4(9(11)12)3-6(5)17(15,16)8-10(13)14/h1-3,8H

InChI Key

NZSCQVUZXHKNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N[N+](=O)[O-])F

Origin of Product

United States

Biological Activity

2-Fluoro-N,5-dinitro-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies. The findings are supported by data tables and diverse research sources.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of benzenesulfonyl chlorides with appropriate amines. The introduction of the fluorine and dinitro groups enhances its reactivity and biological profile.

Synthesis Overview

StepReaction TypeReagentsConditions
1Nucleophilic substitutionBenzenesulfonyl chloride + amineRoom temperature
2Electrophilic aromatic substitutionFluorinating agentControlled temperature
3NitrationNitrating mixture (HNO3/H2SO4)Low temperature

Antimicrobial Activity

Research has shown that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • E. coli: MIC = 6.72 mg/mL
    • S. aureus: MIC = 6.63 mg/mL
    • P. aeruginosa: MIC = 6.67 mg/mL

These values indicate that the compound possesses notable antimicrobial efficacy, comparable to established antibiotics .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly reduce inflammation. For example, compounds related to this compound showed up to 94% inhibition of carrageenan-induced rat paw edema at varying concentrations .

Antioxidant Properties

The antioxidant potential of benzenesulfonamide derivatives has also been evaluated. In vitro assays indicated that these compounds exhibit antioxidant activity, albeit lower than that of Vitamin C .

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of a series of benzenesulfonamide derivatives against various cancer cell lines, including breast (MCF-7) and prostate (PC-3). Results indicated moderate cytotoxicity with IC50 values ranging from 50 to 100 μM , suggesting potential for further development as anticancer agents .
  • Mechanism of Action :
    The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways relevant to disease processes, such as MEK inhibitors in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-fluoro-N,5-dinitro-benzenesulfonamide with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Interactions Reference
This compound F (2), NO₂ (5), SO₂N(NO₂)H C₆H₄FN₃O₆S 265.18 High thermal stability, N–H⋯F interactions, electron-deficient aromatic ring
2-Fluoro-N-methyl-5-nitrobenzenesulfonamide F (2), NO₂ (5), SO₂NHCH₃ C₇H₇FN₂O₄S 234.21 Methyl group enhances lipophilicity; reduced acidity compared to nitro-substituted N
4-Hydroxy-3,5-dinitro-benzenesulfonamide OH (4), NO₂ (3,5), SO₂NH₂ C₆H₅N₃O₇S 263.18 Strong hydrogen bonding (O–H⋯O), m.p. >300°C, acidic due to hydroxyl
5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide F (2), NH₂ (5), CONH(C₆H₄F) C₁₃H₁₀F₂N₂O 276.23 Basic amino group; potential for π-π stacking and hydrogen bonding
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide F (5), OCH₃ (2), SO₂N(C₂H₅)₂ C₁₁H₁₆FNO₃S 261.31 Alkoxy and alkyl groups improve solubility; weak N–H interactions

Key Findings from Comparative Studies

Crystal Packing and Intermolecular Interactions :

  • The fluorine atom in this compound participates in rare N–H⋯F interactions, a feature also observed in fluorinated phenyl benzamidines . These interactions stabilize the crystal lattice, as seen in isostructural compounds like (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide .
  • In contrast, 4-hydroxy-3,5-dinitro-benzenesulfonamide relies on O–H⋯O hydrogen bonds and π-π stacking due to its hydroxyl and nitro groups, resulting in a high melting point (>300°C) .

Electronic Effects: The nitro groups on the benzene ring and sulfonamide nitrogen in this compound create a highly electron-deficient aromatic system, reducing susceptibility to electrophilic substitution. This contrasts with 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide, where the amino group increases electron density, enabling reactivity with electrophiles .

Synthetic Approaches :

  • Synthesis of nitro-substituted sulfonamides often involves nitration steps. For example, 4-hydroxy-3,5-dinitro-benzenesulfonamide is synthesized via controlled nitration and subsequent hydrolysis . Similarly, 2-fluoro-N-methyl-5-nitrobenzenesulfonamide may require selective nitration of the benzene ring followed by sulfonamide functionalization .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 2-fluoro-N,5-dinitro-benzenesulfonamide with high purity?

The synthesis typically involves sequential nitration and sulfonylation reactions. For example, starting from a fluorobenzene derivative, nitration at the 5-position requires careful control of nitric acid concentration and temperature to avoid over-nitration. Subsequent sulfonylation with a sulfonamide group demands anhydrous conditions and catalysts like H2SO4 or AlCl3. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • <sup>19</sup>F NMR : Use CDCl3 or DMSO-d6 as solvents, referencing CFCl3 for fluorine chemical shifts. The electron-withdrawing nitro groups deshield the fluorine, resulting in distinct downfield signals .
  • IR Spectroscopy : Focus on sulfonamide S=O stretches (~1350–1150 cm<sup>-1</sup>) and nitro group vibrations (~1520–1350 cm<sup>-1</sup>). Baseline correction and KBr pellet preparation ensure minimal noise .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields well-defined crystals for X-ray analysis. Acetonitrile is avoided due to poor solubility at low temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX software provides precise bond lengths and angles. For example:

  • Unit Cell Parameters : Monoclinic system with space group P21/c.
  • Refinement : R factor < 0.05 ensures accuracy. Disorder in nitro groups can be modeled using split positions . Data collection at 150 K minimizes thermal motion artifacts .

Q. What strategies address discrepancies in biological activity data (e.g., antimicrobial assays) for sulfonamide derivatives?

  • Controlled Replicates : Use triplicate assays with positive/negative controls (e.g., ciprofloxacin for bacteria).
  • Solubility Adjustments : DMSO concentration should not exceed 1% to avoid cytotoxicity .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. chloro) on bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The fluorine atom’s electronegativity and nitro groups’ meta-directing effects influence regioselectivity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Discrepancies arise from:

  • Purity : Impurities (e.g., residual solvents) lower melting points. Use DSC for precise measurements.
  • Polymorphism : Crystallization conditions (slow vs. fast cooling) may produce different polymorphs .

Q. How to reconcile conflicting NMR data for sulfonamide protons in literature?

  • Deuterated Solvent Effects : DMSO-d6 induces proton exchange broadening; CDCl3 provides sharper peaks.
  • pH Sensitivity : Sulfonamide NH protons are acidic (pKa ~10) and may exchange with residual H2O in solvents .

Methodological Tables

Technique Key Parameters Application Example
SC-XRD λ = 0.71073 Å (Mo-Kα), T = 150 KResolving nitro group disorder
DFT Calculations B3LYP/6-311+G(d,p), solvent = implicit H2OPredicting electrophilic attack sites
Column Chromatography Silica gel (200–300 mesh), hexane/EtOAc (3:1)Purifying sulfonamide intermediates

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